molecular formula C12H17NS B13289914 N-cyclopentyl-4-(methylsulfanyl)aniline

N-cyclopentyl-4-(methylsulfanyl)aniline

Cat. No.: B13289914
M. Wt: 207.34 g/mol
InChI Key: FCFKPWLVVYNJCC-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-(methylsulfanyl)aniline (CAS No. 1019512-37-8) is an organosulfur compound with the molecular formula C₁₂H₁₇NS and a molecular weight of 207.34 g/mol. Structurally, it consists of an aniline backbone substituted with a methylsulfanyl (-SMe) group at the para position and a cyclopentyl group attached to the nitrogen atom. This configuration imparts unique steric and electronic properties, distinguishing it from related aniline derivatives. The compound is listed under the MDL number MFCD11142269, though detailed physicochemical data (e.g., boiling point, solubility) and hazard information remain unspecified in available sources .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-cyclopentyl-4-methylsulfanylaniline

InChI

InChI=1S/C12H17NS/c1-14-12-8-6-11(7-9-12)13-10-4-2-3-5-10/h6-10,13H,2-5H2,1H3

InChI Key

FCFKPWLVVYNJCC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-(methylsulfanyl)aniline with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-cyclopentyl-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(methylsulfanyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis: Sulfanyl vs. Sulfonyl Groups

The methylsulfanyl (-SMe) group in N-cyclopentyl-4-(methylsulfanyl)aniline is an electron-donating substituent, which contrasts with the methylsulfonyl (-SO₂Me) group in N-Methyl-4-(methylsulfonyl)aniline (CAS RN: 119871-25-9, C₈H₁₁NO₂S, MW 185.24 g/mol).

Steric Effects: Cyclopentyl vs. Smaller Substituents

The bulky cyclopentyl group in the target compound introduces steric hindrance absent in simpler analogs like N-[(4-methoxyphenyl)methyl]-4-(methylsulfanyl)aniline (C₁₅H₁₇NOS, MW 259.37 g/mol). The latter features a methoxybenzyl group, which is less sterically demanding and may enhance solubility in polar solvents .

Trifluoromethyl and Nitro Modifications

These substituents drastically reduce electron density, enhancing stability under oxidative conditions but limiting applications in reactions requiring electron-rich aromatic systems .

Chain-Length and Functional Group Diversity

4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline (C₁₉H₃₀N₂O₂S, MW 350.52 g/mol) features a long alkyl chain (decyl) and a nitroethenyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C₁₂H₁₇NS 207.34 Cyclopentyl, methylsulfanyl Steric hindrance, electron-donating
N-Methyl-4-(methylsulfonyl)aniline C₈H₁₁NO₂S 185.24 Methyl, methylsulfonyl Electron-withdrawing, polar
N-[(4-Methoxyphenyl)methyl]-4-(methylsulfanyl)aniline C₁₅H₁₇NOS 259.37 Methoxybenzyl, methylsulfanyl Enhanced solubility, moderate sterics
4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline C₁₉H₃₀N₂O₂S 350.52 Decyl, nitroethenyl Hydrophobic, photochemically reactive
4-(Methylsulfanyl)-N-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)aniline C₁₅H₁₄F₃NS₂ 329.40 Trifluoromethylsulfanyl, methylsulfanyl High stability, electron-deficient

Research Implications and Gaps

Comparative studies with sulfonyl analogs (e.g., ) highlight opportunities to explore its stability under oxidative conditions. Further research is needed to elucidate its pharmacokinetic behavior, particularly given the cyclopentyl group’s influence on lipophilicity and bioavailability.

Biological Activity

N-cyclopentyl-4-(methylsulfanyl)aniline is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the cyclopentyl and methylsulfanyl groups. This article explores its biological activity, including potential pharmacological applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H17_{17}N1_{1}S1_{1}, with a molecular weight of approximately 221.34 g/mol. The compound consists of a cyclopentyl group attached to an aniline structure, with a methylsulfanyl group at the para position of the phenyl ring. This configuration may influence its biological interactions and properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Preliminary studies suggest that it may exhibit enzyme inhibition properties , potentially affecting biochemical pathways critical for disease processes. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Protein-Ligand Interactions : Its structural features facilitate binding to target proteins, which can modulate their activity.

Biological Activity Studies

Research on this compound has indicated several potential biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by selectively inhibiting COX-2 enzymes, which could be a pathway worth exploring for this compound .
  • Antimicrobial Properties : Compounds with similar sulfur and nitrogen functionalities have been investigated for their antimicrobial effects, suggesting that this compound may also possess such properties.
  • Anticancer Activity : Research indicates that derivatives containing methylsulfanyl groups are often evaluated for anticancer activity due to their ability to interact with biological targets involved in tumor progression .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
This compoundCyclopentyl group; para-methylsulfanyl substitutionPotential enzyme inhibition properties
N-cyclohexyl-4-(methylsulfanyl)anilineCyclohexyl group; para-methylsulfanyl substitutionIncreased steric hindrance; different reactivity
N-methyl-4-(methylsulfanyl)anilineMethyl group instead of cycloalkylSimpler structure; different biological activity
N-benzyl-4-(methylsulfanyl)anilineBenzyl group; para-methylsulfanyl substitutionAromatic character; altered electronic properties

This table illustrates how variations in substituents can influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on COX Inhibition : A study synthesized derivatives similar to this compound, demonstrating significant anti-inflammatory effects in animal models. The results indicated that certain derivatives had higher efficacy than established NSAIDs like diclofenac .
  • Antimicrobial Screening : Research on cyclic sulfonamide derivatives revealed significant antimicrobial activity against various pathogens, highlighting the potential for similar compounds to exhibit comparable effects.

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